
3-Fluoro-2-formylpyridine
Overview
Description
3-Fluoro-2-formylpyridine (CAS 31224-43-8) is a fluorinated pyridine derivative with a formyl group at the 2-position and a fluorine atom at the 3-position. Its molecular formula is C₆H₄FNO, with a molecular weight of 125.10 g/mol . Key properties include:
- Melting point: 49°C
- Storage: -20°C under nitrogen to prevent degradation .
- Purity: Typically ≥98% (commercial grade) .
- Hazards: Classified with GHS07 warnings (H302, H315, H319, H335), indicating risks of toxicity, skin/eye irritation, and respiratory irritation .
This compound is widely used in pharmaceutical synthesis, particularly as a precursor for heterocyclic compounds like pyrazolo[4,3-b]pyridines and azetidinones, which are critical in drug discovery (e.g., mGlu4 receptor modulators for Parkinson’s disease) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-formylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-formylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Another method involves the use of 3-bromo-2-nitropyridine as a starting material. This compound reacts with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Fluoropyridine-2-carboxylic acid.
Reduction: 3-Fluoro-2-hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
Chemical Properties:
- Molecular Formula: C₆H₄FNO
- Molecular Weight: 125.1 g/mol
- CAS Number: 31224-43-8
- Appearance: Solid
- Boiling Point: 112 °C at 50 mmHg
Medicinal Chemistry
3-Fluoro-2-formylpyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit significant anti-tumor and antibacterial activities. For instance:
- Synthesis of Anticancer Agents: Research has shown that compounds derived from this compound can inhibit cancer cell proliferation. A study demonstrated that a derivative effectively reduced tumor growth in xenograft models.
- Antimicrobial Activity: The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential for developing new antibiotics .
Materials Science
In materials science, this compound is employed in the development of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that enhance material performance in applications such as:
- Organic Light Emitting Diodes (OLEDs): The compound serves as a building block for synthesizing new organic materials used in OLED technology, contributing to improved efficiency and stability .
Chemical Biology
The compound is a crucial building block for synthesizing biologically active molecules. It is used to develop probes for studying biological processes, including:
- Biochemical Pathway Analysis: Researchers utilize derivatives of this compound to investigate metabolic pathways and enzyme interactions, aiding in drug discovery and development .
Agricultural Chemistry
In agricultural chemistry, this compound is involved in synthesizing agrochemicals with enhanced efficacy. Its derivatives have been shown to exhibit:
- Improved Pest Resistance: Compounds derived from this compound have been tested for their ability to repel pests, suggesting potential applications in crop protection .
Data Table: Comparison of Applications
Application Area | Specific Use Case | Notable Findings |
---|---|---|
Medicinal Chemistry | Anticancer Agent Synthesis | Reduced tumor growth in xenograft models |
Antimicrobial Agent Development | Effective against multiple bacterial strains | |
Materials Science | OLED Material Development | Enhanced efficiency and stability |
Chemical Biology | Metabolic Pathway Probes | Insights into enzyme interactions |
Agricultural Chemistry | Agrochemical Synthesis | Efficacy in pest resistance |
Case Studies
-
Anticancer Activity Study :
- A derivative of this compound was synthesized and tested against various cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a lead compound for further development.
-
Antimicrobial Efficacy Assessment :
- In vitro studies demonstrated that several derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that modifications of the base structure could lead to new antibiotic candidates.
-
Material Performance Evaluation :
- Research on the incorporation of this compound into polymer matrices showed improved thermal stability and optical properties, making it suitable for applications in advanced electronic devices.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-formylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Positional Isomers of Fluoro-Formylpyridines
The reactivity and applications of fluoro-formylpyridines depend on the relative positions of the fluorine and aldehyde groups. Key isomers include:
Key Differences :
- Electronic Effects : The this compound’s fluorine (electron-withdrawing) adjacent to the aldehyde enhances the electrophilicity of the CHO group, facilitating nucleophilic additions (e.g., hydrazine in pyrazole formation) . In contrast, isomers like 5-Fluoro-2-formylpyridine exhibit weaker electronic activation due to the fluorine’s distal position.
- Steric Hindrance : 2-Fluoro-3-formylpyridine’s ortho-substitution may hinder reactions at the aldehyde group compared to this compound .
Comparison with Non-Formyl Fluoropyridines
Fluoropyridines lacking the aldehyde group exhibit distinct reactivity:
Key Differences :
- Reactivity : The aldehyde group in this compound enables condensation reactions (e.g., with amines or hydrazines), unlike halogenated or aminated fluoropyridines .
- Pharmacological Relevance: this compound is pivotal in synthesizing bioactive heterocycles (e.g., VU0418506, an mGlu4 modulator), whereas non-formyl derivatives are more common in material science .
Condensation Reactions
- Pyrazole Formation : Reaction of this compound with hydrazine yields pyrazolo[4,3-b]pyridine in 29% yield over two steps (bromination included) .
- Oxime Synthesis : Condensation with hydroxylamine hydrochloride produces 3-fluoropyridine oxime (LCMS: m/z = 141.3 [M+H]⁺), highlighting the aldehyde’s nucleophilic susceptibility .
Comparison :
- 5-Fluoro-2-formylpyridine may show lower yields in similar reactions due to reduced electronic activation of the aldehyde.
Buchwald-Hartwig Amination
This compound-derived intermediates undergo amination with aryl halides (e.g., 3-chloro-4-fluoroaniline) in 70% yield for two steps, critical for drug candidate synthesis .
Comparison :
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine requires palladium catalysts for coupling but lacks the aldehyde’s versatility in heterocycle formation .
Biological Activity
3-Fluoro-2-formylpyridine, also known as 3-fluoropyridine-2-carbaldehyde, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a fluorine atom at the 3-position of the pyridine ring and an aldehyde functional group, contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C₆H₄FNO
- Molecular Weight : 125.1 g/mol
- CAS Number : 31224-43-8
- Melting Point : 51–54 °C
Synthesis and Applications
This compound is utilized as an intermediate in the synthesis of various biologically active compounds. Notably, it serves as a precursor for taxoids derived from 9β-dihydrobaccatin-9,10-acetals, which exhibit anti-tumor activities. Additionally, it is involved in the production of S-3578 derivatives, which demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown efficacy against a range of bacterial pathogens, including MRSA and Pseudomonas aeruginosa. These findings highlight its potential use in developing new antibiotics .
Antitumor Activity
The synthesis of taxoid derivatives using this compound has been linked to anti-tumor activity. Taxoids are known for their ability to inhibit cell division by stabilizing microtubules, making them valuable in cancer treatment .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds derived from this aldehyde may inhibit specific enzymes involved in bacterial metabolism or tumor growth.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
-
Antibacterial Efficacy Against MRSA
- A study demonstrated that S-3578 derivatives synthesized from this compound exhibited minimum inhibitory concentrations (MICs) effective against MRSA strains. The compounds showed a significant reduction in bacterial growth compared to control groups.
-
Cytotoxicity Evaluation
- In vitro assays revealed that certain derivatives caused cytotoxic effects on cancer cell lines, with IC50 values indicating potent anti-cancer properties without significant toxicity to normal cells at lower concentrations.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Fluoro-2-formylpyridine, and how can reaction yields be optimized?
- Methodology : A common approach involves bromination of this compound followed by Buchwald-Hartwig amination. For example, hydrazine-mediated cyclization at elevated temperatures yields pyrazolo[4,3-b]pyridine derivatives, though yields may vary (e.g., 29% over two steps in one protocol ). Optimization strategies include adjusting catalyst systems (e.g., Pd₂(dba)₃/XPhos), base selection (Cs₂CO₃), and controlled reaction temperatures to minimize side reactions.
Q. How is this compound characterized, and what analytical techniques are critical for quality control?
- Methodology : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine ring.
- HPLC or GC-MS to assess purity (≥98% as per commercial standards ).
- Melting point analysis (49°C ) to verify consistency across batches.
- Storage validation : Stability under nitrogen at -20°C to prevent aldehyde oxidation .
Q. What safety precautions are required when handling this compound?
- Methodology : The compound carries hazards (H302, H315, H319, H335) and requires:
- Personal protective equipment (PPE) : Gloves, goggles, and respiratory protection in poorly ventilated areas.
- Storage : Sealed containers under inert gas (N₂) at -20°C to avoid degradation .
- Waste disposal : Segregation of halogenated waste for specialized treatment .
Advanced Research Questions
Q. How can this compound be utilized in designing fluorinated drug candidates, and what regiochemical challenges arise?
- Methodology : The aldehyde group enables Schiff base formation or cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive derivatives. Regioselectivity challenges, such as competing functionalization at the 2- or 4-positions, can be addressed using directing groups or transition-metal catalysts (e.g., Pd-mediated C–H activation) .
Q. What contradictions exist in reported synthetic yields for pyrazolo[4,3-b]pyridine derivatives, and how can these be resolved?
- Analysis : Low yields (e.g., 29% ) may stem from side reactions during bromination or Boc protection. Contradictions arise from varying reagent ratios or temperature controls. Resolution involves:
- In-situ monitoring (e.g., TLC or LC-MS) to track intermediate formation.
- Alternative bromination agents (e.g., NBS vs. Br₂) to improve selectivity .
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : Fluorine's electron-withdrawing effect activates the pyridine ring for NAS at the 2- or 6-positions. Computational studies (DFT) can predict reactive sites, while experimental validation via reactions with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) confirms regiochemistry .
Q. What strategies are effective for introducing trifluoromethyl groups to this compound derivatives?
- Methodology : Use of CF₃ sources (e.g., Togni reagent) under copper or palladium catalysis. For example, coupling with 2-chloro-6-(trifluoromethyl)pyridine in DMSO/KF yields trifluoromethylated products . Reaction optimization includes solvent polarity adjustments and catalyst loading .
Q. How can contradictions in biological activity data for this compound-derived compounds be addressed?
- Analysis : Variability in anti-proliferative or enzyme inhibition assays may result from impurities (>98% purity required ) or solvent effects. Rigorous purification (e.g., column chromatography) and standardized assay protocols (e.g., MTT for cytotoxicity) minimize discrepancies .
Q. Methodological Guidance
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- Tools :
- Density Functional Theory (DFT) to model transition states and regioselectivity.
- Molecular docking (AutoDock Vina) for assessing binding affinities in drug design .
- PubChem data (CIDs, SMILES) for cross-referencing physicochemical properties .
Q. How to design a multi-step synthesis protocol for this compound-based fragments with high Fsp³ content?
- Framework :
- Fragment library design : Incorporate fluorinated pyridines into sp³-rich scaffolds via alkylation or cycloaddition .
- Yield optimization : Sequential Boc protection/deprotection to stabilize intermediates .
Properties
IUPAC Name |
3-fluoropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIMPUNGBUYCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462888 | |
Record name | 3-fluoro-2-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31224-43-8 | |
Record name | 3-fluoro-2-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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